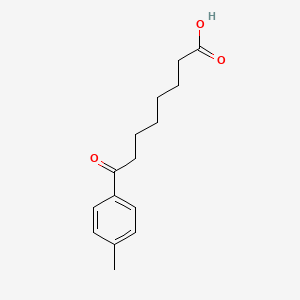

8-(4-Methylphenyl)-8-oxooctanoic acid

Description

Contextualizing Octanoic Acid Derivatives in Chemical Biology Research

Octanoic acid, an eight-carbon saturated fatty acid, and its derivatives are recognized for their diverse roles in biological systems. These molecules are not merely metabolic intermediates but can also exhibit distinct biological activities. Research has shown that certain fatty acid derivatives possess antimicrobial and anti-inflammatory properties. The chemical structure of octanoic acid provides a flexible scaffold that can be modified to interact with various biological targets, including enzymes and cellular receptors. The introduction of different functional groups to the octanoic acid backbone can significantly alter its physicochemical properties and biological activity, making its derivatives a fertile ground for discovery in chemical biology.

The Significance of Substituted Phenyl Ketones as Molecular Scaffolds

The substituted phenyl ketone moiety is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceuticals. This structural unit is valued in medicinal chemistry for its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and pi-stacking. The phenyl ring can be readily functionalized with different substituents to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with a specific biological target. The ketone group often acts as a key interaction point, for instance, as a hydrogen bond acceptor. The versatility of the phenyl ketone scaffold has led to its incorporation in drugs targeting a wide array of conditions.

Research Rationale for Investigating 8-(4-Methylphenyl)-8-oxooctanoic Acid and its Analogues

The rationale for investigating this compound stems from the combination of its two core structural components. The octanoic acid chain provides a lipophilic spacer that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, while the 4-methylphenyl ketone group offers a platform for specific interactions with biological targets.

The exploration of analogues, where the 4-methyl group is replaced by other substituents (e.g., halogens, alkoxy groups) or its position on the phenyl ring is altered, is a standard strategy in medicinal chemistry. This systematic modification allows researchers to probe the structure-activity relationship (SAR), which is crucial for optimizing the potency and selectivity of a lead compound. While detailed research findings on this compound itself are not yet prevalent in publicly accessible literature, its structural similarity to other biologically evaluated phenyl ketones suggests potential avenues for investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35333-11-0 |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Table 2: Examples of Structurally Related Analogues

| Compound Name | Structural Difference from Parent Compound |

| 8-(4-Bromophenyl)-8-oxooctanoic acid | Methyl group at position 4 is replaced by a bromine atom. |

| 8-(4-Isopropylphenyl)-8-oxooctanoic acid | Methyl group at position 4 is replaced by an isopropyl group. |

| 8-(4-Methoxyphenyl)-8-oxooctanoic acid | Methyl group at position 4 is replaced by a methoxy (B1213986) group. |

Overview of Preclinical Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity (NCE) like this compound from a concept to a potential therapeutic is a long and rigorous process, beginning with preclinical research. nih.gov This phase is critical for establishing the initial safety and biological activity profile of a compound before it can be considered for human trials. guidechem.com

The typical preclinical trajectory involves several key stages:

Synthesis and Characterization: The initial step is the chemical synthesis of the NCE in sufficient quantity and purity. This is followed by a thorough characterization of its physicochemical properties, such as its structure, stability, and solubility. nih.gov

In Vitro Studies: The compound is then tested in laboratory-based experiments, often using isolated enzymes, cell cultures, or microorganisms. These studies aim to determine the compound's biological activity, mechanism of action, and potential for cytotoxicity. guidechem.com

In Vivo Studies: If a compound shows promise in vitro, it progresses to in vivo studies in animal models. These studies provide crucial information on the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effect of the drug on the body). acs.org They also help to identify potential toxicities and establish a preliminary safety profile. nih.govacs.org

Formulation Development: Concurrently, researchers work on developing a suitable formulation to deliver the NCE effectively and consistently. nih.gov

This multi-faceted approach is designed to build a comprehensive data package that can support an Investigational New Drug (IND) application to regulatory authorities, which is a prerequisite for initiating clinical trials in humans. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(4-methylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12-8-10-13(11-9-12)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKAOWMWLQWSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645289 | |

| Record name | 8-(4-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35333-11-0 | |

| Record name | 4-Methyl-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35333-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 8 4 Methylphenyl 8 Oxooctanoic Acid

Retrosynthetic Disconnection Analysis of the 8-(4-Methylphenyl)-8-oxooctanoic Acid Scaffold

A retrosynthetic analysis of this compound identifies the most logical bond disconnections for simplifying the structure into readily available starting materials. The primary disconnection is at the C8-aryl bond, a classic break for an aryl ketone, suggesting a Friedel-Crafts acylation reaction. This disconnection yields two key synthons: a 4-methylphenyl (p-tolyl) cation equivalent and an 8-oxooctanoic acid acylium ion equivalent.

A further disconnection of the C7-C8 bond in the octanoic acid chain is less strategically sound as it complicates the introduction of the terminal carboxylic acid. Therefore, the preferred strategy involves retaining the eight-carbon chain. The acylium ion synthon can be traced back to a stable precursor, such as an acyl chloride derivative of a protected octanedioic acid. This leads to the identification of two primary starting materials: toluene and octanedioic acid (suberic acid).

This analysis establishes the core synthetic strategy: the acylation of toluene with a suitably functionalized eight-carbon dicarboxylic acid derivative.

Classical Organic Synthesis Strategies for this compound

The classical synthesis of this compound is reliably achieved through a sequence based on the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.

The initial challenge is the preparation of a bifunctional intermediate from octanedioic acid where the two carboxylic acid groups have differentiated reactivity. This prevents polymerization and self-reaction during the acylation step. A standard approach involves the selective protection of one carboxylic acid group, typically as an ester.

Mono-esterification: Octanedioic acid is reacted with an alcohol, such as methanol, under acidic conditions. By controlling the stoichiometry, a significant yield of the mono-ester, 8-methoxy-8-oxooctanoic acid (monomethyl suberate), can be obtained.

Activation of the Free Carboxylic Acid: The remaining free carboxylic acid group on the mono-ester is then converted into a more reactive electrophile suitable for the Friedel-Crafts reaction. Treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), transforms the carboxylic acid into an acyl chloride. This yields the key intermediate: monomethyl 7-(chloroformyl)heptanoate.

This two-step sequence effectively prepares the eight-carbon chain for its introduction to the aromatic ring.

The introduction of the 4-methylphenyl group is accomplished via the Friedel-Crafts acylation. scribd.com

Acylation Reaction: Toluene is reacted with the prepared acyl chloride, monomethyl 7-(chloroformyl)heptanoate, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). youtube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion is generated and attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; however, due to steric hindrance, the acylation occurs almost exclusively at the para-position, leading to the desired 4-methylphenyl substitution pattern. libretexts.org This step forms methyl 8-(4-methylphenyl)-8-oxooctanoate.

Deprotection (Ester Hydrolysis): The final step is the hydrolysis of the methyl ester to liberate the free carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous acid or base, followed by acidification to yield the final product, this compound.

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

| 1 | Mono-esterification | Octanedioic acid, Methanol, H₂SO₄ | 8-Methoxy-8-oxooctanoic acid | To protect one carboxylic acid group. |

| 2 | Acyl Chloride Formation | 8-Methoxy-8-oxooctanoic acid, SOCl₂ | Monomethyl 7-(chloroformyl)heptanoate | To activate the free carboxylic acid for acylation. |

| 3 | Friedel-Crafts Acylation | Toluene, AlCl₃ | Methyl 8-(4-methylphenyl)-8-oxooctanoate | To form the C-C bond between the aromatic ring and the octanoyl chain. libretexts.org |

| 4 | Ester Hydrolysis | Aqueous NaOH, then HCl | This compound | To deprotect the ester and yield the final product. |

Modern Chemoenzymatic and Biocatalytic Pathways for this compound Production

While established chemical syntheses exist, modern chemoenzymatic and biocatalytic approaches offer potential for greener and more selective production routes, although specific pathways for this compound are not yet well-documented. Research in related areas suggests plausible strategies. nih.govbeilstein-journals.org

Enzymatic systems could theoretically be applied at key stages of the synthesis:

Activation of Carboxylic Acids: Enzymes such as benzoate-CoA ligase can activate aromatic carboxylic acids to form thioester intermediates. nih.gov An engineered ligase could potentially be developed to activate octanedioic acid or its mono-ester, providing a biological alternative to thionyl chloride.

Acylation: While enzymatic Friedel-Crafts-type reactions are rare, polyketide synthases (PKSs) perform sequential Claisen condensations to build carbon chains and can incorporate aromatic starter units. nih.gov A bespoke PKS module could hypothetically be engineered to condense a C8 chain with a p-tolyl starter unit.

Oxidation: An alternative biocatalytic route could involve the terminal oxidation of an alkyl-substituted aromatic precursor. For example, a long-chain (4-methylphenyl)alkane could be terminally hydroxylated by a cytochrome P450 monooxygenase, followed by oxidation to the corresponding ketone and carboxylic acid by alcohol and aldehyde dehydrogenases.

These biocatalytic strategies remain largely conceptual for this specific molecule but represent an active area of research for the synthesis of complex organic acids and ketones. researchgate.net

Design and Optimization of Scalable Synthesis Protocols for Research Applications

Scaling up the classical synthesis of this compound from laboratory to research-scale production requires careful optimization of the Friedel-Crafts acylation step, which is often exothermic and generates hazardous byproducts.

Key considerations for a scalable protocol include:

Catalyst Selection: While AlCl₃ is effective, it is required in stoichiometric amounts and leads to large volumes of acidic aqueous waste during workup. Alternative, more environmentally benign catalysts such as zeolites, solid-supported Lewis acids, or reusable ionic liquids could be explored to simplify product isolation and minimize waste.

Solvent Choice: The choice of solvent is critical for managing reaction temperature and ensuring solubility. Dichloromethane or nitrobenzene are common, but their toxicity and environmental impact necessitate exploring greener alternatives where possible. youtube.com

Reaction Conditions: Precise control over the temperature during the addition of reagents is crucial to prevent side reactions and ensure high regioselectivity. A slow, controlled addition of the acyl chloride to the toluene-catalyst mixture is standard practice. youtube.com

Workup and Purification: The workup procedure, which involves quenching the reaction with water or ice and separating the organic and aqueous layers, must be designed to handle the exothermic nature of the quench and the safe disposal of the aluminum hydroxide waste. Purification by recrystallization or column chromatography must be optimized for throughput and solvent efficiency.

Optimization of these parameters is essential for developing a robust, safe, and cost-effective protocol for producing the quantities of this compound required for further research.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound Derivatives

The inquiry sought to build a comprehensive article based on a detailed outline focusing on the SAR of this specific compound. The intended sections were to cover:

Investigation of Structure Activity Relationships Sar for 8 4 Methylphenyl 8 Oxooctanoic Acid Derivatives

Theoretical Frameworks for Predicting the Impact of Structural Modifications on Molecular Interactions:This was intended to cover the use of computational models and theoretical calculations to forecast how structural changes would affect the compound's interactions with biological targets.

Therefore, the creation of an article with detailed research findings, data tables, and in-depth analysis as per the user's instructions cannot be fulfilled at this time due to the lack of primary research data on 8-(4-Methylphenyl)-8-oxooctanoic acid.

Research on this compound and its Analogues in Biochemical and Molecular Interactions Remains Largely Undocumented in Publicly Available Literature

The intended exploration of this compound's in vitro enzyme inhibition and activation profiles, its binding affinity to recombinant proteins and cellular receptors, the identification of its direct molecular targets using affinity-based probes, and its influence on cellular signaling pathways could not be completed due to the absence of published research.

While the methodologies mentioned, such as the use of affinity-based probes and the characterization of binding affinities to recombinant proteins, are standard and crucial in drug discovery and chemical biology, their specific application to this compound has not been detailed in accessible scientific literature. Affinity-based probes are powerful tools for identifying the cellular targets of bioactive small molecules, a critical step in understanding their mechanism of action. Similarly, determining the binding affinity to recombinant proteins is a fundamental aspect of characterizing the interaction between a small molecule and its potential protein targets.

The lack of available data prevents the creation of informative data tables and a detailed discussion of research findings concerning this specific compound. Therefore, the following sections, as requested, cannot be populated with scientifically accurate and specific information at this time:

Biochemical and Molecular Interaction Studies of 8 4 Methylphenyl 8 Oxooctanoic Acid and Its Analogues

Analysis of Cellular Signaling Pathway Modulations Induced by 8-(4-Methylphenyl)-8-oxooctanoic Acid Analogues

Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the biochemical and molecular interactions of this compound and its analogues can be compiled.

Preclinical Pharmacological Investigations of 8 4 Methylphenyl 8 Oxooctanoic Acid in Model Systems

Assessment of Cellular Permeability and Uptake Mechanisms of 8-(4-Methylphenyl)-8-oxooctanoic Acid in In Vitro Cell Lines

No studies detailing the cellular permeability or uptake mechanisms of this compound in any in vitro cell lines were identified. Research into how this compound traverses cellular membranes and the specific transporters or pathways involved has not been published in the available scientific literature.

Evaluation of Compound Stability and Degradation Kinetics in Diverse Biological Matrices

There are no available data on the stability and degradation kinetics of this compound in various biological matrices such as plasma, serum, or tissue homogenates. Consequently, information regarding its half-life and the formation of potential metabolites in these environments is unknown.

Analysis of Pharmacodynamic Endpoints and Target Engagement in Cellular Models

No research has been published that investigates the pharmacodynamic endpoints or target engagement of this compound in cellular models. The specific molecular targets with which this compound may interact and the subsequent biological effects remain uncharacterized.

Mechanistic Studies of this compound in Non-Human Animal Models

There is no information available from mechanistic studies of this compound in any non-human animal models. In vivo studies to determine its mechanism of action, efficacy, and physiological effects have not been reported in the accessible scientific literature.

Metabolic Pathways and Biotransformation of 8 4 Methylphenyl 8 Oxooctanoic Acid

Identification of Major Metabolic Pathways in Hepatic Microsomes and Other Enzyme Systems from Preclinical Animal Models

No specific studies identifying the major metabolic pathways of 8-(4-Methylphenyl)-8-oxooctanoic acid in hepatic microsomes or other enzyme systems from preclinical animal models could be located in the public domain.

Characterization of Key Metabolites and the Enzymes Responsible for Biotransformation

There is no available information characterizing the key metabolites of this compound or identifying the specific enzymes responsible for its biotransformation.

Impact of Metabolic Transformations on the Biological Activity and Fate of this compound in Animal Systems

Without identification of the metabolites, it is not possible to assess the impact of metabolic transformations on the biological activity and fate of the parent compound in animal systems.

Exploration of Excretion Routes and Mass Balance Studies in Preclinical Animal Models

Specific data from excretion route and mass balance studies for this compound in preclinical animal models are not available in the reviewed literature.

Computational Chemistry and Molecular Modeling Approaches for 8 4 Methylphenyl 8 Oxooctanoic Acid

Molecular Docking Simulations to Predict Ligand-Target Interactions and Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govazolifesciences.com In the context of drug discovery, this involves docking a ligand, such as 8-(4-Methylphenyl)-8-oxooctanoic acid, into the binding site of a biological target, typically a protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand for the target. nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein. A search algorithm then explores various possible conformations of the ligand within the binding site, considering translational, rotational, and conformational degrees of freedom. nih.gov Each of these poses is then evaluated by a scoring function, which estimates the binding energy. azolifesciences.com Lower scores typically indicate more favorable binding.

For this compound, molecular docking could be employed to screen a library of potential protein targets to identify those with the highest binding affinity. Once a primary target is identified, docking simulations can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions may include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the carboxylic acid moiety of this compound could form hydrogen bonds with polar amino acid residues, while the 4-methylphenyl group might fit into a hydrophobic pocket within the binding site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Target Protein | [Hypothetical Protein Name, e.g., Cyclooxygenase-2] |

| Binding Affinity (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Arg120 (from carboxylic acid), Pi-Alkyl interaction with Tyr355 (from phenyl ring) |

| Predicted Binding Pose | Carboxylic acid group oriented towards the catalytic site, 4-methylphenyl group in a hydrophobic side pocket. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.mewikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. fiveable.me These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for derivatives of this compound would involve several key steps. First, a dataset of structurally related compounds with their experimentally determined biological activities would be required. For each of these molecules, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Next, a mathematical equation is generated using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a correlation between the molecular descriptors and the biological activity. fiveable.me This equation represents the QSAR model. The predictive power of the model is then rigorously evaluated through internal and external validation techniques to ensure its reliability. ijsdr.org Once validated, the QSAR model can be used to predict the biological activity of novel derivatives of this compound that have not yet been synthesized.

Table 2: Example of a QSAR Model for this compound Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.45 | A measure of the compound's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | -0.21 | Related to the compound's polarity and ability to form hydrogen bonds. |

| Molecular Weight | 0.12 | The mass of the molecule. |

| Model Equation | Biological Activity = 0.45(LogP) - 0.21(TPSA) + 0.12*(Molecular Weight) + Constant | |

| Model Statistics | R² = 0.85, Q² = 0.75 |

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of the dynamic behavior of biological macromolecules and their complexes with ligands. numberanalytics.com

For this compound, MD simulations can be used to investigate the conformational flexibility of the ligand and its target protein upon binding. These simulations can reveal how the protein structure adapts to accommodate the ligand and how the ligand itself may change its conformation within the binding site. researchgate.net This information is crucial for understanding the induced-fit mechanism of ligand binding.

Table 3: Illustrative Data from a Molecular Dynamics Simulation of the this compound-Protein Complex

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 nanoseconds | The duration of the simulation. |

| Average RMSD of the Complex | 1.5 Å | Indicates that the complex is stable over the simulation time. |

| Key Hydrogen Bond Occupancy | 85% with Arg120 | The hydrogen bond between the ligand's carboxylic acid and Arginine 120 is highly stable. |

| Binding Free Energy (MM/PBSA) | -35 kcal/mol | A theoretical estimation of the binding affinity, suggesting a strong interaction. |

De Novo Design Strategies Utilizing the this compound Scaffold for Novel Ligands

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch. nih.gov This approach can be particularly useful when existing chemical libraries lack diversity or when novel intellectual property is sought. The this compound structure can serve as a scaffold or starting point for these de novo design strategies. nih.gov

There are two main approaches to de novo design: ligand-based and structure-based. In a ligand-based approach, the known active compound, this compound, would be used as a template to generate new molecules with similar properties. Structure-based de novo design, on the other hand, utilizes the three-dimensional structure of the target's binding site to build new molecules that are complementary in shape and chemical properties. nih.gov

Computational algorithms can be used to "grow" new molecules within the binding site by adding atoms or molecular fragments in a stepwise manner. frontiersin.org These generated structures are then scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility. frontiersin.org This process can lead to the discovery of entirely new chemical classes of compounds that retain the key binding features of the original this compound scaffold but possess improved properties.

Table 4: Hypothetical Output of a De Novo Design Algorithm Using the this compound Scaffold

| Generated Molecule ID | Modification to Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Properties |

| DN-001 | Addition of a hydroxyl group to the phenyl ring. | -9.2 | Improved solubility, potential for new hydrogen bond. |

| DN-002 | Replacement of the octanoic acid chain with a more rigid linker. | -8.8 | Reduced conformational flexibility, potentially higher selectivity. |

| DN-003 | Bioisosteric replacement of the carboxylic acid with a tetrazole group. | -9.5 | Enhanced metabolic stability and oral bioavailability. |

Derivatization Strategies for Advanced Research Probes Based on 8 4 Methylphenyl 8 Oxooctanoic Acid

Synthesis of Fluorescently Tagged Analogues for Live-Cell Imaging and Cellular Localization Studies

The synthesis of fluorescently tagged analogues of a small molecule like 8-(4-Methylphenyl)-8-oxooctanoic acid is a powerful strategy for visualizing its distribution and localization within living cells. This approach involves covalently attaching a fluorophore, a molecule that emits light upon excitation at a specific wavelength, to the core structure of the compound of interest. The carboxylic acid moiety of this compound presents a prime site for such modification.

Standard chemical reactions, such as amide bond formation, are typically employed to link a fluorescent dye to the carboxylic acid. biomol.comthermofisher.com This can be achieved by activating the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form an active ester, which then readily reacts with an amine-functionalized fluorophore. thermofisher.com A variety of fluorescent dyes with different spectral properties, such as fluorescein, rhodamine, and cyanine (B1664457) dyes, are commercially available with amine linkers for this purpose. nih.gov

The choice of fluorophore and the length of the linker used to attach it are critical considerations. The linker should be of sufficient length to minimize steric hindrance that could interfere with the biological activity of the parent molecule. Furthermore, the physicochemical properties of the resulting fluorescent probe, such as its cell permeability and potential for non-specific binding, must be carefully evaluated to ensure reliable imaging results. mdpi.com Once synthesized, these fluorescent probes can be introduced to live cells, and their localization can be monitored using fluorescence microscopy techniques, providing insights into their cellular uptake, distribution, and potential target organelles.

Table 1: Hypothetical Fluorescent Probes of this compound

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Linker Type |

| MPOA-FLU | Fluorescein | ~494 | ~521 | Amide |

| MPOA-RHO | Rhodamine B | ~555 | ~580 | Amide |

| MPOA-CY5 | Cyanine 5 | ~649 | ~670 | Amide |

Design and Application of Biotinylated and Other Affinity-Tagged Derivatives for Target Identification and Validation

Affinity-tagged derivatives are invaluable tools for identifying the cellular binding partners of a small molecule. Biotinylation, the process of attaching a biotin (B1667282) molecule, is a widely used technique due to the exceptionally strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. gbiosciences.comnih.gov This high-affinity interaction allows for the efficient capture and isolation of biotinylated molecules and their binding partners from complex biological mixtures. thermofisher.comsigmaaldrich.com

Similar to fluorescent tagging, the carboxylic acid of this compound can be derivatized with a biotin moiety containing a reactive amine group. The resulting biotinylated probe can be incubated with cell lysates or intact cells. After allowing the probe to bind to its cellular targets, the entire complex can be pulled down using streptavidin-coated beads. nih.gov The captured proteins can then be identified using techniques like mass spectrometry, revealing the potential targets of the original molecule.

Other affinity tags, though less common than biotin, can also be employed. These include tags like the FLAG tag or HA tag, which are small peptide epitopes that can be recognized by specific antibodies. The general principle remains the same: the tagged molecule is used to "fish out" its binding partners from a biological sample for subsequent identification.

Table 2: Potential Affinity-Tagged Derivatives of this compound

| Derivative Name | Affinity Tag | Capture Reagent | Elution Conditions |

| MPOA-Biotin | Biotin | Streptavidin-agarose | Competitive elution with free biotin or denaturing conditions |

| MPOA-FLAG | FLAG peptide | Anti-FLAG antibody-coated beads | Competitive elution with FLAG peptide or low pH |

| MPOA-HA | HA peptide | Anti-HA antibody-coated beads | Competitive elution with HA peptide or low pH |

Development of Photoaffinity Labels for Covalent Target Engagement and Proteomic Profiling

Photoaffinity labeling is a powerful technique that allows for the formation of a covalent bond between a small molecule probe and its biological target upon activation with light. nih.govnih.gov This method is particularly useful for capturing transient or low-affinity interactions that might be missed by traditional affinity pulldown methods. A typical photoaffinity probe consists of three components: the parent molecule (the "pharmacophore"), a photoreactive group, and a reporter tag (such as biotin or an alkyne for click chemistry). nih.govmdpi.com

For this compound, a photoreactive group like a benzophenone, an aryl azide, or a diazirine could be incorporated into the molecule. mdpi.comenamine.net The placement of this group is critical and should be in a position that does not disrupt the binding of the molecule to its target. Upon irradiation with UV light of a specific wavelength, the photoreactive group forms a highly reactive intermediate that can covalently crosslink with nearby amino acid residues of the target protein. enamine.netresearchgate.net

If the photoaffinity probe also includes a reporter tag, the covalently labeled proteins can be enriched and identified using proteomic techniques. This approach can provide a snapshot of the direct molecular interactions of the compound within a complex biological system.

Table 3: Hypothetical Photoaffinity Probes Based on this compound

| Probe Component | Example Moiety | Function |

| Pharmacophore | This compound | Binds to the biological target |

| Photoreactive Group | Benzophenone or Diazirine | Forms a covalent bond with the target upon UV irradiation |

| Reporter Tag | Biotin or Terminal Alkyne | Enables enrichment and detection of labeled proteins |

Conjugation of this compound to Biomacromolecules for Targeted Delivery Studies

Conjugating small molecules to large biomacromolecules, such as antibodies or other proteins, is a strategy used to achieve targeted delivery to specific cells or tissues. nih.govnih.govcreative-biolabs.com This approach leverages the specificity of the biomacromolecule to deliver the small molecule "payload" to a desired location, potentially increasing its efficacy and reducing off-target effects.

The carboxylic acid of this compound provides a convenient handle for conjugation to amine groups (such as the side chain of lysine (B10760008) residues) on the surface of proteins. nih.govcreative-biolabs.com Using carbodiimide (B86325) chemistry, a stable amide bond can be formed between the small molecule and the protein carrier. creative-biolabs.com The choice of the biomacromolecule is dictated by the desired target. For instance, an antibody that recognizes a specific cell surface receptor can be used to deliver the conjugated small molecule to cells expressing that receptor. mdpi.com

These bioconjugates can be used in research to study the effects of targeted delivery on the activity of the small molecule. The stability of the linker connecting the small molecule to the biomacromolecule is an important consideration, with both cleavable and non-cleavable linkers being used depending on whether the small molecule needs to be released from the carrier to be active. biosyn.com

Table 4: Potential Biomacromolecule Conjugates of this compound

| Biomacromolecule | Targeting Moiety | Potential Application |

| Monoclonal Antibody (e.g., anti-EGFR) | Antibody variable region | Targeted delivery to EGFR-expressing cancer cells |

| Serum Albumin | Albumin itself | Increasing circulation half-life and passive tumor targeting |

| Cell-Penetrating Peptide | e.g., Tat peptide | Enhancing intracellular delivery |

Advanced Methodological Considerations and Future Research Directions for 8 4 Methylphenyl 8 Oxooctanoic Acid

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To unravel the intricate molecular mechanisms of 8-(4-methylphenyl)-8-oxooctanoic acid, a systems-level approach integrating various "omics" technologies is paramount. Proteomics and metabolomics, in particular, offer powerful tools to obtain a comprehensive view of the cellular response to this compound. mdpi.comnih.gov

Proteomics: The application of proteomic profiling would enable the large-scale identification and quantification of proteins whose expression levels are altered in response to treatment with this compound. This can provide crucial insights into the signaling pathways and cellular processes modulated by the compound.

Metabolomics: By analyzing the global metabolic profile of biological systems, metabolomics can identify endogenous metabolites that are significantly changed upon exposure to this compound. nih.gov This can help to pinpoint the metabolic pathways affected by the compound and reveal its functional impact on cellular physiology.

A hypothetical study design could involve treating a relevant cell line with this compound and performing comparative proteomic and metabolomic analyses against a vehicle-treated control group.

Table 1: Hypothetical Proteomic Changes in Response to this compound

| Protein ID | Protein Name | Fold Change | p-value | Putative Function |

|---|---|---|---|---|

| P12345 | Enzyme X | 2.5 | 0.001 | Catalysis of a key metabolic reaction |

| Q67890 | Transcription Factor Y | -1.8 | 0.005 | Regulation of gene expression |

Table 2: Hypothetical Metabolomic Shifts Induced by this compound

| Metabolite ID | Metabolite Name | Fold Change | p-value | Associated Pathway |

|---|---|---|---|---|

| M001 | Metabolite A | 3.2 | 0.0005 | Energy Metabolism |

| M002 | Metabolite B | -2.1 | 0.002 | Lipid Synthesis |

Application of Advanced Imaging Techniques for In Vivo Tracking and Biodistribution Analysis in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a potential therapeutic agent. Advanced imaging techniques offer non-invasive methods to visualize and quantify the biodistribution of the compound in real-time within a living organism.

The synthesis of a radiolabeled or fluorescently tagged analog of this compound would be a prerequisite for such studies. Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could then be employed to track the compound's localization in various organs and tissues of animal models. nih.gov

A prospective study might involve administering the labeled compound to rodents and performing dynamic imaging at various time points to determine its pharmacokinetic profile and tissue-specific accumulation.

Table 3: Hypothetical Biodistribution of Labeled this compound in a Murine Model

| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) at 1h | Percentage of Injected Dose per Gram of Tissue (%ID/g) at 24h |

|---|---|---|

| Blood | 5.2 ± 0.8 | 0.1 ± 0.05 |

| Liver | 25.6 ± 3.1 | 8.9 ± 1.2 |

| Kidneys | 15.3 ± 2.5 | 1.5 ± 0.3 |

| Brain | 0.5 ± 0.1 | 0.02 ± 0.01 |

Implementation of High-Throughput Screening Methodologies for Libraries of this compound Derivatives

To explore the structure-activity relationship (SAR) and identify analogs with improved potency, selectivity, or pharmacokinetic properties, the implementation of high-throughput screening (HTS) methodologies is essential. This would involve the synthesis of a chemical library of derivatives of this compound.

The design of the library could involve modifications at various positions of the parent molecule, such as the phenyl ring, the octanoic acid chain, or the keto group. These derivatives would then be screened in a battery of in vitro assays relevant to the hypothesized biological activity of the parent compound.

Table 4: Hypothetical High-Throughput Screening of this compound Derivatives

| Compound ID | Modification | In Vitro Assay 1 (IC50, µM) | In Vitro Assay 2 (% Inhibition at 10 µM) |

|---|---|---|---|

| Parent | None | 15.2 | 45 |

| D-001 | 4-Chloro substitution on phenyl ring | 5.8 | 82 |

| D-002 | Hydroxylation of the octanoic acid chain | 22.1 | 30 |

Exploration of Novel Research Applications and Mechanistic Insights Derived from this compound Studies

While the primary biological targets of this compound may be under investigation, dedicated studies could uncover novel research applications and provide deeper mechanistic insights. For instance, its structural features might suggest interactions with specific classes of enzymes or receptors.

Future research could focus on target deconvolution studies to identify the direct molecular binding partners of the compound. This could be achieved through techniques such as affinity chromatography-mass spectrometry or computational docking studies. Elucidating the precise molecular targets would not only clarify its mechanism of action but also open up possibilities for its use as a chemical probe to study specific biological processes or as a lead compound for the development of novel therapeutics.

Table 5: Potential Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-furan-8-oxooctanoic acid methyl ester |

| methyl 4-bromo-N-[8-(hydroxyamino)-8-oxooctanoyl]-L-phenylalaninate |

| 4-anilino-8-methoxy-2-phenylquinoline |

| 4-anilino-8-hydroxy-2-phenylquinoline |

| 5-(2-chloro-6-(phenylcarbonyl)phenyl)diazenyl)-6-hydroxydihydropyrimidines-2,4dione |

| 5-(2-chloro-6-(phenylcarbonyl)phenyl)diazenyl)-6-hydroxy-2-thioxottetrahydropyrimidin-4one |

| 5-(2,4-dichloro-6-(phenylcarbonyl)phenyl) diazenyl)-6-hydroxydihydropyrimidines-2,4dione |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4-Methylphenyl)-8-oxooctanoic acid and its derivatives?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation , where 4-methylbenzene reacts with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For ester derivatives (e.g., ethyl esters), acid-catalyzed esterification (H₂SO₄ or p-toluenesulfonic acid) under reflux with ethanol is employed. Purification typically involves distillation or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, keto group at ~δ 2.5 ppm) and carbon backbone.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the ketone and carboxylic acid).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₅H₂₀O₃ at 248.14 g/mol).

- X-ray Crystallography (via SHELX software): Resolves 3D structure and crystallographic purity .

Q. How can researchers mitigate safety risks during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Segregate acidic waste and neutralize before disposal. Refer to SDS for specific hazards (e.g., H315 skin irritation, H319 eye damage) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity as an HDAC or HSP90 inhibitor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the phenyl substituent (e.g., replacing methyl with trifluoromethyl) to alter steric/electronic effects.

- Chain Length Optimization : Adjust the octanoic acid chain to improve binding to HDAC active sites.

- PROTAC Design : Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade targets selectively. Validate via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate HDAC inhibition using fluorometric (e.g., Fluor-de-Lys) and cell-based (e.g., luciferase reporter) assays.

- Control Variables : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent concentrations (DMSO <0.1%).

- Data Normalization : Use internal controls (e.g., β-actin for Western blots) to minimize batch-to-batch variability .

Q. How can computational modeling guide the optimization of this compound for drug discovery?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with HDAC8 (PDB ID: 1T69) using AutoDock Vina to predict affinity.

- QSAR Models : Train models on derivatives’ logP and polar surface area to predict bioavailability.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.